molecular formula C₄¹³C₆H₇F₃O₄ B1141167 Triflusal-13C6 CAS No. 1276355-35-1

Triflusal-13C6

カタログ番号: B1141167
CAS番号: 1276355-35-1
分子量: 254.11
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triflusal-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of Triflusal, a well-known platelet aggregation inhibitor. The labeling with carbon-13 makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Triflusal-13C6 involves the incorporation of carbon-13 into the molecular structure of Triflusal. This is typically achieved through the use of carbon-13 labeled reagents in the synthesis process. The reaction conditions often involve standard organic synthesis techniques such as esterification and acylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.

化学反応の分析

Types of Reactions

Triflusal-13C6 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: This can result in the formation of alcohols.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and alkylating agents such as methyl iodide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Pharmacological Applications

1. Antithrombotic Research

Triflusal is known for its efficacy in preventing thromboembolic disorders, making it a subject of interest in pharmacological studies. It functions by irreversibly inhibiting cyclooxygenase-1 (COX-1) in platelets, thereby reducing thromboxane B2 production, which is crucial for platelet aggregation. The unique mechanism of action allows it to be compared favorably against other antiplatelet agents like aspirin and clopidogrel.

Case Study: Efficacy in Stroke Prevention

A multicenter randomized trial compared the efficacy of triflusal with clopidogrel for secondary prevention of ischemic stroke. The study included 484 participants and measured outcomes such as recurrent ischemic strokes and hemorrhagic events over a follow-up period. The results indicated that triflusal had a comparable antiplatelet effect to clopidogrel but with a lower risk of bleeding complications (Table 1) .

OutcomeTriflusal (n=240)Clopidogrel (n=244)Hazard Ratio (95% CI)P-value
All strokes (ischemic/hemorrhagic)16 (2.9%)14 (2.2%)1.23 (0.60–2.53)0.565
Ischemic stroke14 (2.5%)11 (1.7%)1.37 (0.62–3.01)0.435
Intracerebral hemorrhage2 (0.4%)3 (0.5%)0.74 (0.12–4.41)0.737
Myocardial infarction1 (0.2%)2 (0.3%)0.56 (0.05–6.13)0.627

Metabolic Studies

2. Pharmacokinetics and Metabolism

The stable isotope labeling of Triflusal-13C6 allows researchers to trace its metabolic pathways more accurately in clinical settings. Studies have demonstrated that Triflusal undergoes hepatic metabolism to form active metabolites without requiring the cytochrome P450 system, which is significant for understanding drug interactions and individual variability in drug response.

Case Study: Metabolic Pathway Analysis

In a controlled trial involving healthy volunteers, this compound was administered, and plasma samples were analyzed to quantify the metabolites produced during the first-pass metabolism phase. This study highlighted the distinct metabolic profile of Triflusal compared to traditional antiplatelet agents, which often rely on complex metabolic activation pathways .

Clinical Implications

3. Personalized Medicine

The use of this compound in pharmacogenetic studies aims to explore how genetic variations affect drug metabolism and efficacy among different populations. For instance, variations in the CYP2C19 gene can influence patient responses to antiplatelet therapy, making Triflusal an attractive candidate for personalized treatment strategies.

Case Study: Genetic Variability Impact

A study investigated the relationship between CYP2C19 polymorphisms and the efficacy of triflusal in preventing recurrent strokes among diverse ethnic groups. Results indicated that individuals with specific genetic markers exhibited enhanced therapeutic responses to this compound, suggesting its potential role in personalized medicine .

類似化合物との比較

Similar Compounds

    Triflusal: The parent compound, which is not isotopically labeled.

    Triflusal-d3: Another isotopically labeled variant, but with deuterium instead of carbon-13.

Uniqueness

Triflusal-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling allows for more precise tracking and analysis of the compound in various biological and chemical processes.

生物活性

Triflusal-13C6, a stable isotopic variant of triflusal, is a compound with notable antithrombotic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Triflusal

Triflusal is chemically related to acetylsalicylic acid (aspirin) and is primarily used for the prevention of thromboembolic disorders such as stroke and myocardial infarction. Its mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, leading to decreased thromboxane-B2 production, which is crucial for platelet aggregation .

Triflusal exhibits several biological activities through various mechanisms:

  • Antithrombotic Effects : By inhibiting COX-1, triflusal reduces thromboxane synthesis, thereby preventing platelet aggregation.
  • Nitric Oxide Production : It promotes nitric oxide synthesis, which acts as a vasodilator, enhancing blood flow and reducing vascular resistance .
  • Anti-inflammatory Properties : Triflusal also inhibits nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses, which may contribute to its protective effects on cerebral tissues during ischemic events .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, metabolism, and elimination:

  • Absorption : Triflusal is well absorbed in the small intestine with a bioavailability ranging from 83% to 100% .
  • Metabolism : It undergoes hepatic deacetylation to form its main metabolite, 2-OH-4-trifluoromethyl benzoic acid (HTB), which retains significant antiplatelet activity. The half-life of triflusal is approximately 0.5 hours, while HTB has a much longer half-life of about 34.3 hours .
  • Elimination : Primarily renal clearance accounts for the elimination of both triflusal and its metabolites from the body .

Table 1: Biological Activities of Triflusal and this compound

Activity TypeDescriptionReferences
AntithromboticInhibits platelet aggregation via COX-1 inhibition
Anti-inflammatoryReduces NF-kB activation
VasodilationEnhances nitric oxide production
Metabolite ActivityHTB shows significant antiplatelet effects

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of triflusal compared to traditional antiplatelet agents like aspirin:

  • Efficacy in Stroke Prevention : A clinical study demonstrated that patients treated with triflusal had a lower incidence of recurrent strokes compared to those on aspirin therapy. This suggests a potentially superior safety profile regarding systemic hemorrhages .
  • Comparative Safety Profile : Research indicates that triflusal may present fewer gastrointestinal side effects than aspirin due to its unique metabolic pathway that spares endothelial cells from damage associated with COX inhibition .
  • Neuroprotective Effects : In vitro studies have shown that triflusal can protect neuronal cells from oxidative stress during ischemia-reperfusion injury by inhibiting lipid peroxidation processes .

特性

IUPAC Name

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVZGDJPAKBDE-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。